

# Pharmacokinetics and Metabolism of Anagliptin Hydrochloride in Humans: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

Anagliptin is an oral dipeptidyl peptidase-4 (DPP-4) inhibitor approved for the treatment of type 2 diabetes mellitus. This technical guide provides a comprehensive overview of the pharmacokinetics and metabolism of **anagliptin hydrochloride** in humans. The information presented is compiled from published clinical studies and is intended to serve as a resource for researchers, scientists, and professionals involved in drug development. This document details the absorption, distribution, metabolism, and excretion (ADME) properties of anagliptin, including quantitative pharmacokinetic parameters, metabolic pathways, and experimental methodologies.

## **Pharmacokinetics**

Anagliptin is rapidly absorbed following oral administration, with a significant portion of the drug being absorbed from the gastrointestinal tract.[1][2] The pharmacokinetic profile of anagliptin is characterized by a swift attainment of peak plasma concentrations and a relatively short terminal half-life.

# Absorption and Bioavailability

Following a single oral dose of 100 mg of [14C]anagliptin to healthy male subjects, the drug was rapidly absorbed, with the peak plasma concentration (Tmax) of the unchanged drug being



reached at a mean time of 1.8 hours post-dose.[1][2] The mean fraction of the administered dose absorbed was greater than 73%.[1][2]

#### **Distribution**

Specific details on the volume of distribution and protein binding of anagliptin in humans are not extensively detailed in the reviewed literature. However, as a small molecule, it is expected to distribute into various tissues.

#### **Plasma Concentration and Half-Life**

In a study with healthy male volunteers receiving a single 100 mg oral dose of [14C]anagliptin, the unchanged drug and its primary metabolite, M1, were the main components in plasma.[1] [2] Unchanged anagliptin accounted for 66.0% of the total plasma radioactivity area under the curve (AUC), while the carboxylate metabolite (M1) accounted for 23.4%.[1][2] The terminal half-life of anagliptin was determined to be 4.37 hours, and for its metabolite M1, it was 9.88 hours.[1][2] Another source indicates a half-life of 5.8 to 6.2 hours, which supports a twice-daily dosing regimen.[3]

# **Quantitative Pharmacokinetic Parameters**

The following table summarizes the key pharmacokinetic parameters of anagliptin and its major metabolite M1 after a single 100 mg oral dose of [14C]anagliptin in healthy male subjects.

| Parameter                                  | Anagliptin (Unchanged<br>Drug) | M1 (Carboxylate<br>Metabolite) |
|--------------------------------------------|--------------------------------|--------------------------------|
| Tmax (h)                                   | 1.8                            | -                              |
| Terminal Half-life (h)                     | 4.37                           | 9.88                           |
| % of Total Plasma<br>Radioactivity AUC     | 66.0%                          | 23.4%                          |
| Data sourced from Furuta et al. (2013).[1] |                                |                                |

## Metabolism



Anagliptin undergoes incomplete metabolism in humans, with a significant portion of the dose being eliminated as the unchanged drug.[1][2]

# **Metabolic Pathways**

The primary metabolic pathway for anagliptin is the hydrolysis of its cyano group to form a carboxylate metabolite, designated as M1.[1][2] This single metabolite accounts for a substantial portion of the metabolized drug. No other metabolite was found to account for more than 1% of the administered dose in excreta or to have measurable systemic exposure.[1][2]



Click to download full resolution via product page

Caption: Major metabolic pathway of anagliptin in humans.

# **Metabolizing Enzymes**

While it is stated that anagliptin is metabolized by a series of cytochrome P450 (CYP) enzymes, specific details regarding the particular isozymes involved (e.g., CYP3A4, CYP2D6) are not definitively identified in the available literature. For many dipeptidyl peptidase-4 (DPP-4) inhibitors, metabolism via CYP enzymes is not the primary clearance pathway.

## **Excretion**

The elimination of anagliptin and its metabolite occurs through both renal and fecal routes.

### **Routes of Excretion**

Following a single 100 mg oral dose of [14C]anagliptin, approximately 98.2% of the total administered radioactivity was recovered within 168 hours.[1][2] Of the recovered dose, 73.2% was found in the urine and 25.0% in the feces.[1][2]

# **Excreted Components**

About half of the administered dose of anagliptin is eliminated unchanged.[3] Specifically, 46.6% of the dose is excreted as unchanged anagliptin in the urine and 4.1% in the feces.[1][2]



The major metabolite, M1, accounted for 29.2% of the dose.[1][2] The renal clearance of unbound anagliptin and its metabolite M1 was observed to be significantly higher than the glomerular filtration rate, suggesting the involvement of active renal secretion.[1] Anagliptin may be a substrate for OAT1, OAT3, MDR1, and MRP2, while M1 may be a substrate for OAT3, BCRP, MRP2, and MRP4.[1]

#### **Mass Balance Data**

The following table provides a summary of the excretion of anagliptin and its metabolites.

| Excretion Route                            | Unchanged<br>Anagliptin (% of<br>Dose) | M1 Metabolite (% of Dose) | Total Radioactivity<br>(% of Dose) |
|--------------------------------------------|----------------------------------------|---------------------------|------------------------------------|
| Urine                                      | 46.6%                                  | -                         | 73.2%                              |
| Feces                                      | 4.1%                                   | -                         | 25.0%                              |
| Total                                      | 50.7%                                  | 29.2%                     | 98.2%                              |
| Data sourced from Furuta et al. (2013).[1] |                                        |                           |                                    |

# **Experimental Protocols**

This section outlines the general methodologies employed in the key studies that form the basis of our understanding of anagliptin's pharmacokinetics and metabolism in humans.

# Human Absorption, Distribution, Metabolism, and Excretion (ADME) Study

A typical human ADME study for a drug like anagliptin would involve the following steps:





#### Click to download full resolution via product page

Caption: Generalized workflow for a human ADME study.

- Study Design: An open-label, single-dose study in a small cohort of healthy male volunteers.
- Dosing: Administration of a single oral dose of radiolabeled anagliptin (e.g., [14C]anagliptin) combined with a therapeutic dose of non-labeled anagliptin.
- Sample Collection: Serial collection of blood, urine, and feces at predefined time points over a period sufficient to ensure near-complete recovery of the administered radioactivity (e.g., up to 168 hours).
- Bioanalysis:



- Total Radioactivity: Measurement of total radioactivity in plasma, urine, and feces using liquid scintillation counting (LSC) or accelerator mass spectrometry (AMS).
- Metabolite Profiling and Identification: Chromatographic separation of anagliptin and its metabolites from plasma, urine, and feces extracts using high-performance liquid chromatography (HPLC), followed by detection using radiochemical methods and structure elucidation using tandem mass spectrometry (LC-MS/MS).
- Quantification: Development and validation of a sensitive and specific LC-MS/MS method for the simultaneous quantification of anagliptin and its metabolite M1 in plasma.

# In Vitro Cytochrome P450 Reaction Phenotyping

To identify the specific CYP isozymes responsible for the metabolism of a drug candidate like anagliptin, a reaction phenotyping study is typically conducted.



Click to download full resolution via product page

Caption: Workflow for in vitro CYP reaction phenotyping.

Test Systems:



- Human Liver Microsomes (HLM): A pooled sample from multiple donors to represent the general population.
- Recombinant Human CYP Enzymes: A panel of individual CYP isozymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4) expressed in a suitable system (e.g., baculovirus-infected insect cells).

#### Methodology:

- Recombinant Enzyme Screening: Anagliptin is incubated with each individual recombinant CYP isozyme in the presence of NADPH. The formation of the M1 metabolite is monitored to identify which enzymes are capable of metabolizing the drug.
- Chemical Inhibition: Anagliptin is incubated with pooled HLMs in the presence and absence of known selective chemical inhibitors for each major CYP isozyme. A significant reduction in the formation of M1 in the presence of a specific inhibitor indicates the involvement of that particular CYP enzyme.
- Analysis: The concentration of the M1 metabolite is quantified using a validated LC-MS/MS method. The results from both the recombinant enzyme and chemical inhibition assays are integrated to provide a comprehensive picture of the CYP enzymes involved in anagliptin metabolism.

# Analytical Methodology for Quantification in Human Plasma

A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the standard for the quantification of anagliptin and its metabolites in human plasma.

- Sample Preparation: Protein precipitation is a common and effective method for extracting anagliptin and M1 from plasma samples. This typically involves adding a solvent like acetonitrile to the plasma, followed by centrifugation to remove precipitated proteins.
- Chromatographic Separation: Reversed-phase HPLC or ultra-high-performance liquid chromatography (UHPLC) is used to separate anagliptin and M1 from endogenous plasma components. A C18 column is commonly employed with a mobile phase consisting of a



mixture of an aqueous buffer (e.g., ammonium formate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

 Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection and quantification. Specific precursorto-product ion transitions are monitored for anagliptin, M1, and an internal standard to ensure high selectivity and sensitivity.

# Conclusion

Anagliptin is a well-absorbed oral DPP-4 inhibitor with a pharmacokinetic profile that supports twice-daily dosing. It undergoes limited metabolism, with the primary pathway being the hydrolysis of the cyano group to form the carboxylate metabolite M1. The majority of the administered dose is excreted in the urine, with a significant portion as the unchanged drug, indicating that both renal excretion and metabolism are important clearance pathways. While the involvement of cytochrome P450 enzymes in its metabolism is suggested, the specific isozymes have not been definitively identified in the public domain. The experimental protocols outlined in this guide provide a framework for the key studies necessary to characterize the pharmacokinetic and metabolic properties of a drug candidate like anagliptin. This comprehensive understanding is crucial for guiding further clinical development and ensuring the safe and effective use of the drug.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Cytochrome P450 Inhibition Assay Using Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 2. Pharmacokinetics and metabolism of [14C]anagliptin, a novel dipeptidyl peptidase-4 inhibitor, in humans PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bioivt.com [bioivt.com]







• To cite this document: BenchChem. [Pharmacokinetics and Metabolism of Anagliptin Hydrochloride in Humans: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15574513#pharmacokinetics-and-metabolism-of-anagliptin-hydrochloride-in-humans]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com